Silodosin
Beschreibung
Molecular Architecture and Stereochemical Features
Silodosin (C₂₅H₃₂F₃N₃O₄) is a chiral molecule with a molecular weight of 495.53 g/mol . Its structure comprises an indoline-7-carboxamide core substituted with a 3-hydroxypropyl group, a 2-[[2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl]amino]propyl side chain, and a single stereocenter at the C2 position of the propylamine moiety. The absolute configuration of this stereocenter is R , which is critical for its pharmacological activity as an α₁A-adrenoceptor antagonist.
The molecule’s three-dimensional conformation enables selective interactions with the α₁A-adrenoceptor subtype due to steric complementarity. The trifluoroethoxy group enhances lipophilicity, while the carboxamide and hydroxyl groups contribute to hydrogen bonding with target receptors.
IUPAC Nomenclature and Structural Isomerism
The systematic IUPAC name for this compound is (R)-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide . The compound exhibits structural isomerism only in its stereochemical form, as the S-enantiomer (EVT-13564421) lacks significant α₁A-adrenoceptor affinity. No geometric or positional isomers have been reported, owing to the rigidity of the indoline ring and fixed substitution pattern.
Crystallographic Characterization and Polymorphic Forms
This compound exists in multiple crystalline forms, characterized by distinct X-ray powder diffraction (XRPD) patterns and thermal properties:
| Polymorph | XRPD Peaks (2θ) | DSC Endotherm (°C) | d-Spacing (Å) |
|---|---|---|---|
| Form A | 12.66, 19.82 | 109 | 6.99, 4.48 |
| Form B | 7.06, 12.78 | 108 | 12.51, 6.92 |
| Form C | 19.85, 20.56 | 107 | 4.47, 4.32 |
Form C demonstrates the highest thermodynamic stability under ambient conditions, while Form A is metastable and prone to phase transition. The oxalate salt (CN104478784A) exhibits a monoclinic crystal system with improved solubility in aqueous media.
Thermodynamic Stability and Solubility Profiling
This compound’s thermodynamic stability is pH-dependent, with degradation observed above 150°C. Key solubility and stability parameters include:
| Property | Value | Conditions |
|---|---|---|
| Log P (octanol/water) | 2.87 | pH 7.4, 25°C |
| Aqueous solubility | 0.02 mg/mL | pH 7.0, 25°C |
| pKa₁ (indoline N) | 4.03 | - |
| pKa₂ (propylamine N) | 8.53 | - |
| Hygroscopicity | Non-hygroscopic | 80% RH, 25°C |
Data from pharmacokinetic studies.
The compound shows higher solubility in acidic buffers (pH 2–4) and organic solvents like methanol (>50 mg/mL). Its instability in alkaline conditions necessitates protective packaging to prevent hydrolysis.
Spectroscopic Fingerprinting (IR, NMR, MS)
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167045 | |
| Record name | Silodosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Silodosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
160970-54-7 | |
| Record name | Silodosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160970-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silodosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160970547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silodosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silodosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILODOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUZ39LUY82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin involves multiple steps, starting from indoline as the primary raw material. The process includes Friedel-Crafts acylation, carbonyl reduction, Gabriel reaction, and chiral resolution . One of the key intermediates in the synthesis is 2-(2,2,2-trifluoroethoxy)phenoxy ethyl methanesulfonate, which is prepared through a series of reactions including ester exchange, Dakin oxidation, and etherification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity products. The reaction conditions are carefully controlled to ensure consistency and quality .
Analyse Chemischer Reaktionen
Reaktionstypen
Silodosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Abbauprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen sind bei der Synthese von this compound-Zwischenprodukten üblich
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Methansulfonylchlorid und Trifluorethanol werden bei Substitutionsreaktionen eingesetzt
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige this compound-Verbindung zu erhalten .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound wirkt, indem es selektiv an Alpha-1A-Adrenorezeptoren bindet, die überwiegend in der Prostata, im Blasenhals und in der Prostataurethra vorkommen. Durch die Blockierung dieser Rezeptoren bewirkt this compound eine Entspannung der glatten Muskulatur, wodurch die mit BPH verbundenen Harnwegsbeschwerden gelindert werden. Die hohe Selektivität des Medikaments für Alpha-1A-Rezeptoren minimiert seine Auswirkungen auf den Blutdruck, wodurch es für Patienten eine sicherere Option darstellt.
Wirkmechanismus
Silodosin works by selectively binding to alpha-1A adrenergic receptors, which are predominantly located in the prostate, bladder neck, and prostatic urethra. By blocking these receptors, this compound causes relaxation of smooth muscle tissue, thereby reducing urinary symptoms associated with BPH . The drug’s high selectivity for alpha-1A receptors minimizes its impact on blood pressure, making it a safer option for patients .
Vergleich Mit ähnlichen Verbindungen
Efficacy in BPH/LUTS
Key Findings:
- IPSS Reduction : Silodosin (8 mg/day) reduced IPSS by -8.3 vs. -6.8 for tamsulosin (0.4 mg/day) and -5.3 for placebo in a 12-week trial . Early symptom relief (within 1 week) was superior to tamsulosin .
- Flow Rate Improvement : this compound and tamsulosin (0.4 mg) showed comparable Qmax improvements (~3.77 mL/s vs. ~3.53 mL/s) .
- Subgroup Efficacy : In severe BPH (IPSS ≥20), this compound reduced IPSS by -12.4 vs. -8.7 for placebo .
Table 1: Efficacy Comparison in BPH/LUTS
| Parameter | This compound | Tamsulosin | Placebo | Reference |
|---|---|---|---|---|
| IPSS Reduction | -8.3 | -6.8 | -5.3 | |
| Qmax Improvement | +3.77 mL/s | +3.53 mL/s | +2.93 mL/s | |
| Onset of Action | 1 week | 2 weeks | N/A |
Medical Expulsive Therapy (MET) for Ureteral Stones
Key Findings:
- Distal Stones (≤10 mm) : this compound alone or with tadalafil achieved the highest stone expulsion rate (SER) and shortest expulsion time (SET) .
- Comparison with Tamsulosin : this compound’s SER was 96.8% vs. 80% for placebo in ureteroscopy, with fewer complications (6.4% vs. 20%) . A meta-analysis reported this compound’s superiority for distal stones but inefficacy for proximal/mid-ureteral stones .
Table 2: MET Outcomes for Distal Ureteral Stones
| Parameter | This compound | Tamsulosin | Placebo | Reference |
|---|---|---|---|---|
| Expulsion Rate | 96.8% | 80%* | 60% | |
| Operative Time | 41.61 min | N/A | 46.85 min | |
| Complication Rate | 6.4% | N/A | 20% |
*Tamsulosin data extrapolated from placebo comparisons.
Key Findings:
- Ejaculatory Dysfunction : Most common AE (22% vs. 0.9% with placebo) . Retrograde ejaculation was exclusive to this compound in head-to-head trials .
- Cardiovascular Safety : Lower rates of postural hypotension (RR = 0.14 vs. tamsulosin) and dizziness compared to other α-blockers .
- Dose-Dependent AEs : 8 mg doses increased AE frequency without enhancing efficacy .
Table 3: Adverse Event Comparison
| AE Type | This compound | Tamsulosin | Alfuzosin | Reference |
|---|---|---|---|---|
| Ejaculatory Dysfunction | 22% | 2% | <1% | |
| Postural Hypotension | 0.14 RR | 1.0 RR | 1.2 RR | |
| Dizziness | 2% | 7% | 5% |
Combination Therapies
Pharmacokinetics and Dosing
Biologische Aktivität
Silodosin is a selective α1A-adrenergic receptor antagonist primarily utilized for treating benign prostatic hyperplasia (BPH). Its biological activity extends beyond its urological applications, demonstrating potential effects in cancer therapy and other medical conditions. This article discusses the pharmacological mechanisms, efficacy, and various biological activities of this compound, supported by research findings, case studies, and data tables.
This compound selectively blocks the α1A-adrenoceptors, which are G protein-coupled receptors. This blockade leads to:
- Smooth Muscle Relaxation : this compound induces relaxation in prostatic and urethral smooth muscles, improving lower urinary tract symptoms (LUTS) associated with BPH .
- Inhibition of Cell Growth : Recent studies indicate that this compound can inhibit the growth of bladder cancer cells by reducing the expression of ELK1, a regulator involved in cell proliferation and chemoresistance .
Efficacy in Urological Conditions
This compound has been shown to significantly improve symptoms related to BPH. A systematic review of clinical trials indicates:
- Improvement in IPSS Scores : In Phase III trials, this compound (8 mg daily) demonstrated superior efficacy compared to placebo and was at least as effective as tamsulosin .
- Urodynamic Improvements : Studies reported enhanced bladder outlet obstruction indices with this compound compared to other α1-adrenergic antagonists .
Bladder Cancer Research
A pivotal study explored this compound's effect on bladder cancer cells. Key findings include:
- Enhanced Chemosensitivity : this compound increased the sensitivity of ELK1-positive bladder cancer cells to cisplatin, suggesting a potential role in overcoming chemoresistance .
- Inhibition of Migration : The compound significantly reduced cell migration in ELK1-positive cells, indicating its potential as a therapeutic agent in cancer treatment .
Summary of Clinical Data
| Study Type | Population | Dosage | Key Findings |
|---|---|---|---|
| Phase III Trials | BPH Patients | 8 mg once daily | Significant improvement in IPSS scores vs. placebo |
| Urodynamic Studies | LUTS Patients | 8 mg once daily | Higher improvement in bladder outlet obstruction index |
| Cancer Studies | Bladder Cancer Cells | Up to 10 μM | Inhibition of cell viability and migration |
Safety Profile
This compound is generally well-tolerated. Reported side effects include:
Q & A
Basic Research Question: What are the primary pharmacological mechanisms underlying silodosin's efficacy in treating benign prostatic hyperplasia (BPH)?
Methodological Answer:
this compound selectively antagonizes α1A-adrenergic receptors (ARs), which are predominantly expressed in prostate and urethral smooth muscle. Receptor binding studies demonstrate a 583-fold higher affinity for α1A-ARs compared to α1B-ARs, minimizing systemic cardiovascular effects (e.g., hypotension) . This specificity reduces urethral resistance without significant blood pressure fluctuations. Researchers should validate receptor selectivity using in vitro competitive binding assays and compare dose-response curves in isolated tissue models (prostate vs. vascular tissue) .
Basic Research Question: How does this compound compare to other α1-blockers (e.g., tamsulosin) in improving urodynamic outcomes?
Methodological Answer:
Meta-analyses of RCTs show this compound and tamsulosin have comparable efficacy in reducing International Prostate Symptom Scores (IPSS: MD -0.04, 95% CI -1.31–1.24) and improving maximum urinary flow rates (Qmax: ~2.8 mL/sec increase) . However, this compound has a higher incidence of retrograde ejaculation (RR 6.05 vs. tamsulosin) due to stronger α1A-AR blockade . For comparative studies, use double-blind crossover designs with standardized urodynamic measurements (e.g., IPSS, Qmax) and adverse event tracking over ≥12 weeks .
Advanced Research Question: What methodological considerations are critical when designing RCTs to evaluate this compound's long-term safety?
Methodological Answer:
Key considerations include:
- Sample Size: Power calculations to detect rare cardiovascular events (e.g., orthostatic hypotension) and sexual adverse events (e.g., retrograde ejaculation in ~28% of patients) .
- Follow-Up Duration: Extend beyond 12 weeks to assess durability of efficacy/safety, as most trials are short-term .
- Subgroup Analysis: Stratify by comorbidities (e.g., renal impairment) requiring dose adjustments (4 mg/day for moderate renal dysfunction) .
- Control Groups: Use active comparators (e.g., tamsulosin) and placebo arms to isolate this compound-specific effects .
Advanced Research Question: How do metabolic pathways (UGT2B7, CYP3A4) influence this compound's pharmacokinetic variability in diverse populations?
Methodological Answer:
this compound is metabolized via UGT2B7 (forming active glucuronide metabolite) and CYP3A4 (oxidation). Pharmacokinetic variability arises in:
- Renal Impairment: Reduced clearance necessitates dose reduction (4 mg/day) due to glucuronide accumulation .
- Drug-Drug Interactions: CYP3A4 inhibitors (e.g., ketoconazole) increase this compound exposure by 3–4 fold; use population pharmacokinetic modeling to adjust dosing .
- Ethnic Variations: Japanese cohorts show higher plasma concentrations vs. Europeans; conduct pharmacogenomic studies on UGT2B7 polymorphisms .
Advanced Research Question: What contradictions exist in the literature regarding this compound's impact on nocturia versus other LUTS?
Methodological Answer:
While this compound improves overall IPSS (MD -2.65 vs. placebo), European trials report significant nocturia reduction (p<0.05) , whereas other studies show no specific nocturia benefit beyond general LUTS improvement . To resolve contradictions, analyze nocturia-specific endpoints (e.g., nocturnal frequency diaries) in subgroup analyses and use multivariate regression to adjust for confounding factors (e.g., age, fluid intake) .
Advanced Research Question: What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous cohorts?
Methodological Answer:
- ANOVA/Mixed Models: Compare dose groups (4 mg vs. 8 mg) while accounting for covariates (e.g., prostate volume, baseline IPSS) .
- Nonlinear Regression: Model dose-response curves for Qmax improvements, noting plateau effects at 8 mg .
- Bayesian Methods: Estimate posterior probabilities of adverse events in small subgroups (e.g., hypertensive patients) .
Advanced Research Question: How does this compound's therapeutic profile for ureteral stones differ from its primary indication in BPH?
Methodological Answer:
In ureteral stones, this compound enhances expulsion rates (OR=2.82 vs. tamsulosin) by relaxing distal ureter smooth muscle . Key differences include:
- Outcome Measures: Stone expulsion time (mean reduction: 3.2 days) and analgesic requirements vs. IPSS/Qmax .
- Mechanistic Focus: Prioritize in vivo studies measuring ureteral peristalsis via fluoroscopy or ultrasonography .
Basic Research Question: What validated outcome measures are most sensitive for detecting this compound's treatment effects in BPH trials?
Methodological Answer:
- Primary: IPSS (storage/voiding subscales), Qmax, and quality of life (QoL) scores .
- Secondary: Post-void residual volume (PVR) and prostate-specific antigen (PSA) for safety monitoring .
- Standardization: Use validated tools like the Danish Prostatic Symptom Score (DAN-PSS) for sexual adverse events .
Advanced Research Question: What evidence gaps exist in understanding this compound's role in non-BPH urological conditions (e.g., chronic prostatitis)?
Methodological Answer:
Limited data exist for chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS). Preliminary studies suggest symptom improvement (NIH-CPSI score reduction: -6.2 points) but lack control groups and long-term follow-up . Future studies should:
- Use multicenter RCTs with placebo arms.
- Incorporate biomarkers (e.g., inflammatory cytokines) to assess mechanistic pathways .
Advanced Research Question: How do adherence rates in real-world this compound studies compare to RCT findings, and what factors drive discontinuation?
Methodological Answer:
Real-world adherence is lower (~70% vs. 90% in RCTs) due to retrograde ejaculation (2.8% discontinuation rate) . To improve adherence, conduct longitudinal observational studies with:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
